N'-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide
Overview
Description
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is a complex organic compound that features both hydroxyl and piperidinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide typically involves the reaction of 4-hydroxy-1-piperidine with benzenecarboximidamide under specific conditions. The process may include steps such as:
Formation of the piperidinyl intermediate: This involves the reaction of piperidine with a hydroxylating agent to introduce the hydroxyl group.
Coupling with benzenecarboximidamide: The intermediate is then reacted with benzenecarboximidamide in the presence of a catalyst to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and temperature conditions can optimize the reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenecarboxylic acids, while reduction could produce various amines.
Scientific Research Applications
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and piperidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a catalyst and chemical oxidant.
2,2,6,6-Tetramethylpiperidine-1-oxyl: Another related compound with similar applications in organic synthesis.
Uniqueness
N’-Hydroxy-2-(4-hydroxy-1-piperidinyl)-benzenecarboximidamide is unique due to its dual functional groups, which provide a versatile platform for various chemical reactions and interactions. This makes it particularly valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-17)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16-17H,5-8H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMUKVPKOAKFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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